Benzenesulfonamide, 4-methyl-N-[2-chloro-1-(4-morpholyl)ethyl]-
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Overview
Description
N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H17ClN2O3S. This compound is known for its unique structure, which includes a morpholine ring, a chloroethylidene group, and a sulfonamide group attached to a methylbenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-1-morpholinoethanone with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Scientific Research Applications
N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-morpholinoethanone: Shares the morpholine and chloroethylidene groups but lacks the sulfonamide and methylbenzene components.
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Contains a similar hydrazonoyl structure but differs in the aromatic substituents and functional groups.
Uniqueness
N-[(1E)-2-Chloro-1-(morpholin-4-yl)ethylidene]-4-methylbenzene-1-sulfonamide is unique due to its combination of a morpholine ring, chloroethylidene group, and sulfonamide group attached to a methylbenzene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C13H17ClN2O3S |
---|---|
Molecular Weight |
316.80 g/mol |
IUPAC Name |
(NE)-N-(2-chloro-1-morpholin-4-ylethylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(17,18)15-13(10-14)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3/b15-13+ |
InChI Key |
ZWZJEKSNWPTMGB-FYWRMAATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CCl)/N2CCOCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CCl)N2CCOCC2 |
Origin of Product |
United States |
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